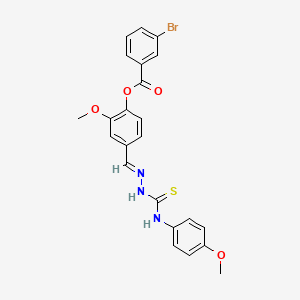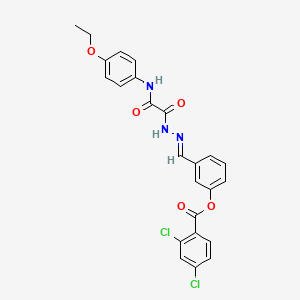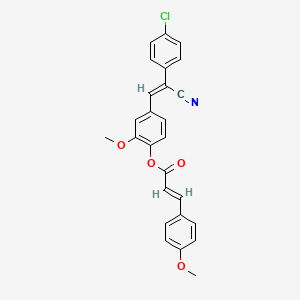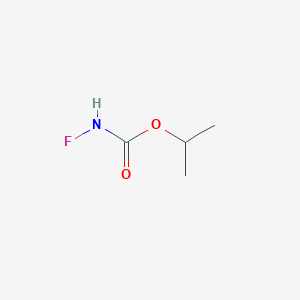
N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide is a complex organic compound with a molecular formula of C22H17Br2N3O3 This compound is known for its unique structure, which includes a benzylidene hydrazine moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the reaction of 4-BR-benzyl alcohol with hydrazine hydrate in the presence of an acid catalyst to form the benzylidene hydrazine intermediate.
Coupling with Benzamide: The intermediate is then coupled with 4-meo-benzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(4-BR-phenyl)-2-oxoacetamide
- N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(3-CL-2-ME-phenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide is unique due to its specific substitution pattern and the presence of both benzylidene hydrazine and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
765303-57-9 |
|---|---|
Molecular Formula |
C24H22BrN3O4 |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H22BrN3O4/c1-31-21-12-8-18(9-13-21)24(30)26-15-23(29)28-27-14-19-4-2-3-5-22(19)32-16-17-6-10-20(25)11-7-17/h2-14H,15-16H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
InChI Key |
JBARVISLMQGYOG-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12008195.png)






![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)


![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

